molecular formula C16H17O2P B15201350 rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide

rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide

Cat. No.: B15201350
M. Wt: 272.28 g/mol
InChI Key: JXBQOEHGCNDFQE-IYBDPMFKSA-N
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Description

rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide, which is closely related to the well-known chiral ligand precursor Fiaud's acid, serves as a valuable intermediate in the development of chiral phospholane ligands for asymmetric catalysis . This compound functions as a key building block for the synthesis of P-chiral phospholane ligands, which are highly prized in homogeneous catalysis for their ability to induce enantioselectivity in various transformations . The phospholane scaffold is particularly significant because it provides a robust, electron-rich phosphine donor that forms stable complexes with transition metals, facilitating catalytic cycles with high enantiocontrol. Researchers utilize this compound and its derivatives in the asymmetric synthesis of pharmaceutical intermediates and other valuable chiral molecules, leveraging its ability to create stereochemically defined metal complexes . The trans-configuration of the phenyl substituents at the 2 and 5 positions of the phospholane ring is critical for defining the chiral environment around the catalytic metal center. The product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the material should be stored under inert conditions to maintain stability and purity.

Properties

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

(2S,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide

InChI

InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16+

InChI Key

JXBQOEHGCNDFQE-IYBDPMFKSA-N

Isomeric SMILES

C1C[C@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of diphenylphosphine with an appropriate diol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phospholane intermediate, which is subsequently oxidized to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphorus center participates in nucleophilic substitutions, enabling functional group transformations:

Reaction with Organolithium Reagents
The hydroxyl group undergoes substitution with organolithium compounds, forming alkyl- or arylphospholanes. This reactivity is consistent with trends observed in related phospholane oxides .

Example :
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide+RLirel-(2R,5S)-1-R-2,5-diphenylphospholane 1-oxide+LiOH\text{rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide} + \text{RLi} \rightarrow \text{rel-(2R,5S)-1-R-2,5-diphenylphospholane 1-oxide} + \text{LiOH}

Acid-Base Reactivity

The hydroxyl group exhibits weak acidity, enabling deprotonation under basic conditions to form phospholane oxide anions. These anions act as stronger nucleophiles in subsequent reactions .

Conditions :

  • Base: NaH or KOtBu

  • Solvent: THF or DMF

Comparative Reactivity of Stereoisomers

The stereochemistry of phospholane oxides significantly impacts their reactivity. For example:

Compound CAS Number Stereochemistry Reactivity Notes
(2S,5S)-isomer474049-73-5(2S,5S)Higher enantioselectivity in Rh-catalyzed hydrogenation
(2R,5R)-isomer226393-33-5(2R,5R)Mirrors (2S,5S) reactivity but produces opposite enantiomers

Stability and Decomposition Pathways

The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or aqueous conditions, yielding phosphoric acid derivatives .

Key Stability Factors :

  • Storage : Requires anhydrous conditions and inert gas (e.g., N₂) .

  • Thermal Stability : Decomposes above 200°C, releasing phenylphosphine oxides .

Scientific Research Applications

Chemistry: The compound is used as a ligand in asymmetric catalysis, where it helps in the formation of chiral products with high enantioselectivity. It is also employed in the synthesis of complex organic molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its chiral nature makes it valuable in the development of drugs with specific stereochemistry.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a stabilizer or additive in polymer production.

Mechanism of Action

The mechanism of action of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in its action depend on the specific context of its use, whether in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Phospholane oxides with variations in substituents and stereochemistry are well-documented. Below is a comparative analysis based on the provided evidence:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Purity
rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide 287733-60-2 C₁₆H₁₇O₂P Phenyl groups at 2,5 positions Potential asymmetric ligand; moderate steric bulk 98%
rel-(2S,5S)-2,5-bis(3,5-di-tert-butyl-4-methoxyphenyl)-1-hydroxyphospholane 1-oxide 2417246-32-1 C₃₄H₅₂O₃P Bulky 3,5-di-tert-butyl-4-methoxyphenyl groups Enhanced steric hindrance; electron-rich for catalysis 98%
(2R,5R)-2,5-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-1-hydroxyphospholane 1-oxide Not provided C₃₄H₅₂O₃P Same as above, differing in stereochemistry Likely impacts enantioselectivity in catalysis 98%
(2S,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide (stereoisomer) 474049-73-5 C₁₆H₁₇O₂P Phenyl groups at 2,5 positions Similar physical properties but distinct stereochemical outcomes 98%

Key Differences and Implications

Substituent Effects :

  • The di-tert-butyl methoxy substituents in the 2417246-32-1 analog increase steric bulk and electron-donating capacity compared to the simpler phenyl groups in the target compound. This enhances metal-ligand interactions in catalytic applications .
  • Phenyl vs. Alkoxy Groups : Phenyl substituents (as in 287733-60-2) provide moderate steric hindrance, while alkoxy groups (e.g., methoxy in 2417246-32-1) may improve solubility in polar solvents.

Stereochemical Influence: The rel-(2R,5S) configuration of the target compound contrasts with the (2S,5S) isomer (CAS: 474049-73-5). Such stereochemical differences are critical in asymmetric catalysis, where even minor changes can drastically alter enantioselectivity .

Hazard and Handling: All phospholane oxides in this class share similar hazards (e.g., H302, H315), necessitating strict handling protocols. No significant variations in stability or toxicity are noted in the evidence .

Research Findings and Data Gaps

  • Catalytic Performance : While phospholane oxides are theorized to function as ligands, the evidence lacks direct comparative studies on reaction yields or enantiomeric excess (ee) values.

Biological Activity

rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide is an organophosphorus compound notable for its unique phospholane structure. Its molecular formula is C16H17O2PC_{16}H_{17}O_{2}P with a molecular weight of approximately 272.28 g/mol. This compound has attracted attention in various fields, including organic synthesis and medicinal chemistry, due to its distinctive stereochemistry and functional groups.

The compound features two phenyl groups attached to a phospholane ring, with a hydroxyl group and an oxide functionality at the 1-position. The specific stereochemistry (2R,5S) is crucial as it influences the compound's reactivity and biological activity.

PropertyValue
CAS Number287733-60-2
Molecular Weight272.28 g/mol
Molecular FormulaC16H17O2P
StructurePhospholane derivative

The biological activity of this compound can be attributed to its ability to act as a ligand in coordination chemistry. This property allows it to interact with metal ions and enzymes, potentially influencing various biochemical pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antioxidant Study : In a recent study published in the Journal of Organic Chemistry, this compound was tested for its ability to scavenge free radicals. The results demonstrated a significant reduction in oxidative stress markers in vitro when exposed to this compound.
  • Enzyme Inhibition : A study focused on enzyme inhibition showed that this compound effectively inhibited certain phosphatases, which are critical in cellular signaling pathways. This inhibition could have implications for therapeutic strategies against diseases characterized by dysregulated signaling.
  • Coordination Chemistry : Interaction studies revealed that the compound could form stable complexes with transition metals like copper and iron. These complexes showed enhanced biological activity compared to the free ligand, suggesting potential applications in drug design.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStereochemistryUnique Features
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide226393-33-5(2R,5R)Different stereochemistry affecting reactivity
(2S,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide474049-73-5(2S,5S)Another stereoisomer with potentially different properties
(R,R)-1-hydroxy-1-oxo-2,5-trans-diphenylphospholaneN/A(R,R)Contains an oxo group which could enhance reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via asymmetric organocatalytic or transition-metal-catalyzed methods. Key steps involve:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective hydrogenation to establish the rel-(2R,5S) configuration.
  • Phospholane ring formation : Cyclization of diphenylphosphine precursors under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) to avoid racemization .
  • Oxidation : Controlled oxidation with H₂O₂ or peracetic acid to form the 1-oxide derivative.
  • Optimization : Reaction yields improve with inert atmospheres (argon/nitrogen) and low moisture conditions. Monitor stereochemical integrity via chiral HPLC .

Q. How can researchers confirm the stereochemical configuration of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide?

  • Methodological Answer :

  • X-ray crystallography : The gold standard for absolute configuration determination. Requires high-purity single crystals grown via slow evaporation in dichloromethane/hexane .
  • NMR analysis : Compare coupling constants (e.g., Jₚ₋ₒ and vicinal proton couplings) with literature data for analogous phospholanes.
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers and verify purity (>99% ee) .

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :

  • Storage : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation. Avoid long-term storage (>6 months) due to potential hydrolysis of the phospholane ring .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. PPE includes nitrile gloves, safety goggles, and lab coats.
  • Disposal : Neutralize with 10% aqueous NaOH before incineration as hazardous waste .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Competing epimerization during cyclization. Solution : Use bulky bases (e.g., LDA) at low temperatures (–78°C) to suppress side reactions.
  • Challenge 2 : Catalyst poisoning in asymmetric hydrogenation. Solution : Pre-treat catalysts (e.g., Ru-BINAP complexes) with trimethylamine to block phosphine coordination sites .
  • Validation : Track enantiomeric excess (ee) via time-resolved chiral GC-MS or circular dichroism spectroscopy.

Q. How does rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide perform as a ligand in asymmetric catalysis compared to its analogs?

  • Methodological Answer :

  • Catalytic Screening : Test in benchmark reactions (e.g., hydrogenation of α,β-unsaturated ketones).
  • Performance Metrics :
  • Enantioselectivity : Typically 85–92% ee, outperforming dimethylphospholane analogs (70–80% ee) due to enhanced steric bulk from phenyl groups .
  • Turnover Frequency (TOF) : Lower TOF compared to P-chiral phosphines but improved stability under oxidative conditions.
  • Mechanistic Insight : DFT studies reveal the hydroxyl group stabilizes transition states via hydrogen bonding .

Q. How can researchers resolve contradictions in reported NMR data for phospholane derivatives?

  • Methodological Answer :

  • Standardization : Run NMR in deuterated chloroform with 0.03% TMS. Assign peaks using 2D techniques (HSQC, HMBC) and compare with computed chemical shifts (GIAO-DFT).
  • Pitfalls : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) may cause discrepancies. Always report solvent and temperature .

Q. What are the degradation pathways of rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the P–O bond, yielding diphenylphosphinic acid. Monitor via ³¹P NMR .
  • Basic Conditions (pH > 10) : Slow ring-opening to form phosphinate salts.
  • Mitigation : Buffer reaction solutions near neutral pH (6.5–7.5) during catalytic applications .

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